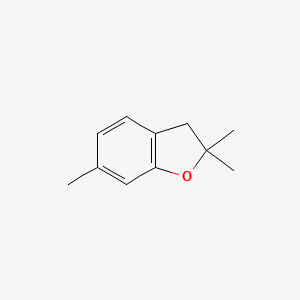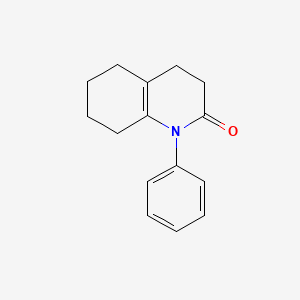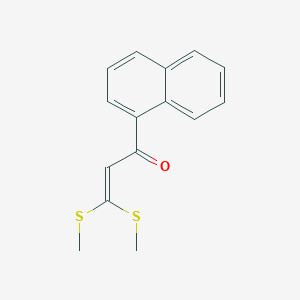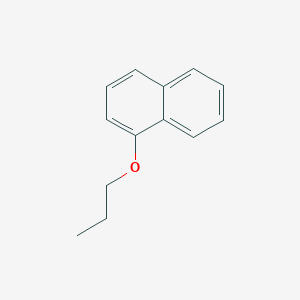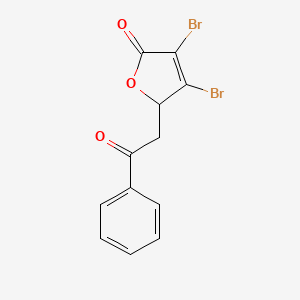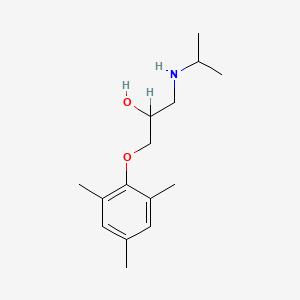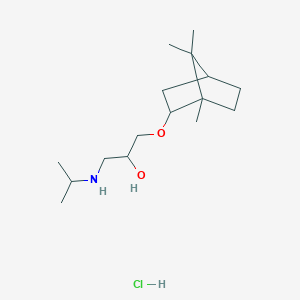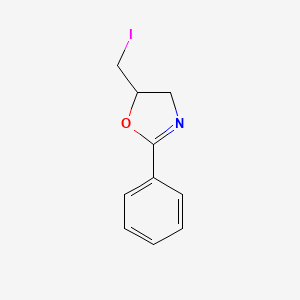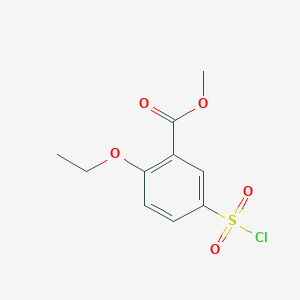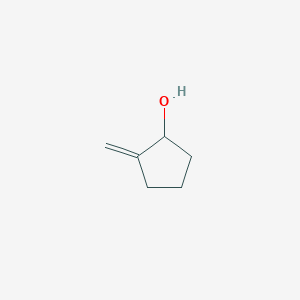
2-Methylenecyclopentanol
Descripción general
Descripción
2-Methylenecyclopentanol is an organic compound with the molecular formula C6H10O It is a derivative of cyclopentanol, where a methylene group is attached to the second carbon of the cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methylenecyclopentanol can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with methylene iodide in the presence of a strong base such as potassium tert-butoxide. The reaction proceeds via the formation of a cyclopentylidene intermediate, which is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylenecyclopentanol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 2-Methylenecyclopentanone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction of this compound can yield cyclopentanol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for conversion to chlorides, followed by nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-Methylenecyclopentanone.
Reduction: Cyclopentanol derivatives.
Substitution: Various substituted cyclopentanol derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Methylenecyclopentanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Research into its potential biological activities is ongoing, with studies focusing on its interactions with enzymes and other biological molecules.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 2-Methylenecyclopentanol involves its interactions with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. In reduction reactions, it accepts electrons from reducing agents, leading to the formation of reduced products. The methylene group in its structure plays a crucial role in its reactivity, influencing the pathways and outcomes of its chemical reactions.
Comparación Con Compuestos Similares
2-Methylenecyclopentanol can be compared with other similar compounds such as:
Cyclopentanol: Lacks the methylene group, resulting in different reactivity and applications.
2-Methylcyclopentanol: Has a methyl group instead of a methylene group, leading to variations in chemical behavior and uses.
Cyclopentanone: The ketone analog of this compound, with distinct reactivity due to the presence of a carbonyl group.
The uniqueness of this compound lies in its methylene group, which imparts specific reactivity and makes it a versatile compound for various applications in chemistry and industry.
Propiedades
IUPAC Name |
2-methylidenecyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-5-3-2-4-6(5)7/h6-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKSJBOBUIUXGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338750 | |
| Record name | 2-methylenecyclopentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20461-31-8 | |
| Record name | 2-methylenecyclopentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic routes to 2-Methylenecyclopentanol described in the literature?
A: Several methods have been reported for synthesizing this compound. One prominent approach involves the reductive cyclization of γ-ethynyl ketones. This method utilizes electroreduction in dimethylformamide, leading to the formation of 2-Methylenecyclopentanols in excellent yields [, ]. Another method involves the nitrous acid deamination of 3-Methylenecyclobutylcarbinylamine in an aqueous solution. This reaction yields a mixture of this compound and 3-Methylenecyclopentanol [].
Q2: Can you elaborate on the advantages of using electroreduction for synthesizing this compound from γ-ethynyl ketones?
A: Electroreduction offers several advantages. Firstly, it provides a clean and efficient way to perform the cyclization, often leading to high yields of the desired this compound product []. This method also allows for the synthesis of bicyclic alcohols containing an exocyclic double bond adjacent to a bridgehead hydroxy group, demonstrating its versatility in constructing complex structures [].
Q3: Besides its role as a synthetic target, has this compound been utilized in further synthetic transformations?
A: While the provided literature focuses primarily on the synthesis of this compound, research indicates its potential as a valuable intermediate. For example, 1-(silylmethyl)cyclopentane-1,2-diols, accessible from 1-Silyl-2,6-diketones, can undergo Peterson elimination to yield 2-Methylenecyclopentanols []. This highlights the potential of this compound as a building block for more complex molecules.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


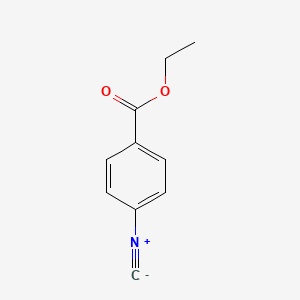
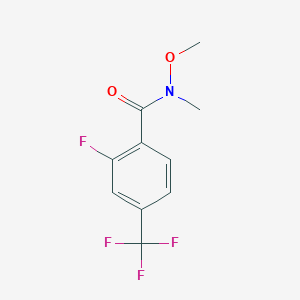
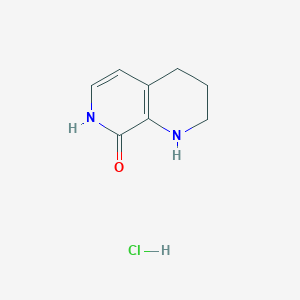
![{6-Benzyl-6-azaspiro[3.4]octan-8-yl}methanamine](/img/structure/B1653843.png)
